![molecular formula C13H12FNO B11886488 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)
9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a fused furoquinoline ring system, which includes a furan ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furoquinoline ring system. For example, the reaction of quinoline derivatives with suitable reagents can lead to the formation of the desired compound through a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline but lacks the fused furan ring.
Furoquinoline: Compounds with a furan ring fused to a quinoline moiety, similar to the target compound.
Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
9-ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline |
InChI |
InChI=1S/C13H12FNO/c1-2-9-10-5-8(14)3-4-12(10)15-13-7-16-6-11(9)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
FFFIYSPRJRDUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2COCC2=NC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
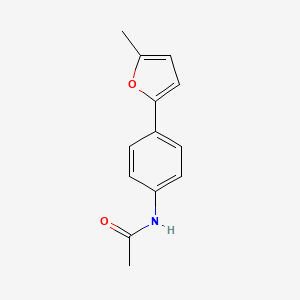
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886421.png)
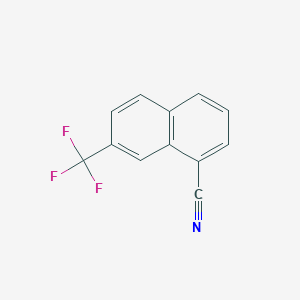

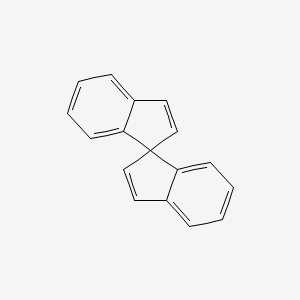

![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)
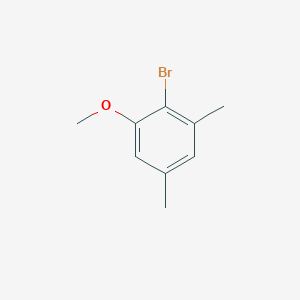


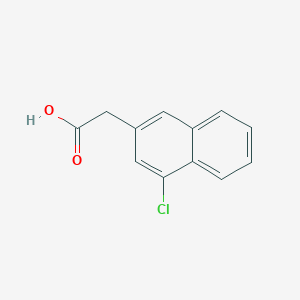
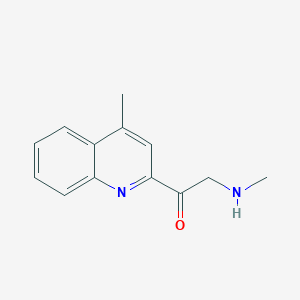
![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)
